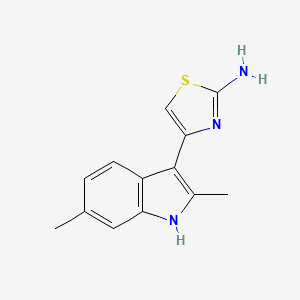

4-(2,6-二甲基-1H-吲哚-3-基)-1,3-噻唑-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(2,6-Dimethyl-1H-indol-3-yl)-1,3-thiazol-2-amine (DMTI) is a heterocyclic compound that has been studied for its potential applications in a variety of scientific fields. It is a thiazole derivative of indole and has been used to synthesize various compounds with a broad range of biological activities. DMTI has been studied for its potential applications in drug synthesis, biochemistry, and physiology. In particular, its biochemical and physiological effects have been of great interest to researchers due to its potential to be used as a therapeutic agent.

科学研究应用

安全墨水开发

4-(2,6-二甲基-1H-吲哚-3-基)-1,3-噻唑-2-胺,以一种新型V形分子的形式,已被探索其在安全墨水应用中的潜力。该分子表现出形态依赖的荧光变色性,对机械力或pH变化作出响应,使其成为无需覆盖剂的安全墨水开发的有前途的候选物 (Xiao-lin Lu & M. Xia, 2016)。

抗真菌活性

4-(2,6-二甲基-1H-吲哚-3-基)-1,3-噻唑-2-胺的衍生物已被合成并测试其抗真菌性能。这些化合物对曲霉和黑曲霉等真菌表现出显著的有效性 (N. N. Jafar et al., 2017)。

抗增殖和抗微生物特性

从4-(2,6-二甲基-1H-吲哚-3-基)-1,3-噻唑-2-胺衍生的化合物已被研究其抗增殖和抗微生物特性。某些化合物对表皮葡萄球菌表现出强烈的抗微生物活性,并对MDA-MB-231和PC-3等癌细胞系表现出细胞毒性 (M. Gür等,2020)。

光谱和计算研究

包括与4-(2,6-二甲基-1H-吲哚-3-基)-1,3-噻唑-2-胺相关的氨基噻唑衍生物已被合成并使用光谱和计算研究进行分析。这些研究为这些化合物在各种生物和制药领域中的性质和潜在应用提供了见解 (M. Adeel et al., 2017)。

动力蛋白GTP酶抑制

该化合物已被探索作为动力蛋白GTP酶的抑制剂,这是克拉锡林介导的内吞作用过程中的关键酶。研究表明其在开发针对涉及动力蛋白GTP酶的细胞过程的治疗方法中的潜力 (C. Gordon et al., 2013)。

抗菌和抗真菌筛选

对4-(2,6-二甲基-1H-吲哚-3-基)-1,3-噻唑-2-胺衍生物的进一步研究显示其在抗菌和抗真菌活动中的功效,表明其作为抗微生物剂的潜力 (R. Mekala et al., 2014)。

作用机制

Target of Action

The primary target of 4-(2,6-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-amine is Diacylglycerol Kinase alpha (DGKα) . DGKα is an intracellular enzyme that controls the balance between the secondary messengers diacylglycerol and phosphatidic acid .

Mode of Action

4-(2,6-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-amine acts as an inhibitor of DGKα . It was identified through virtual screening and subsequent structure-activity-relationship studies . The compound interacts with DGKα, inhibiting its activity and thus affecting the balance between diacylglycerol and phosphatidic acid .

Biochemical Pathways

The inhibition of DGKα affects the intensity of T cell receptor signalling by altering the metabolism of PLCγ generated diacylglycerol . This results in changes to downstream pathways such as PKCθ and Ras/MAPK . The compound’s action constrains diacylglycerol levels, attenuating these downstream pathways .

Pharmacokinetics

The compound’s molecular weight is 24333 , which may influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.

Result of Action

The inhibition of DGKα by 4-(2,6-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-amine can restore a correct diacylglycerol-dependent signal transduction, cytokines production, and restimulation-induced apoptosis . In animal disease models, DGKα inhibitors limit CD8+ expansion and immune-mediated tissue damage .

属性

IUPAC Name |

4-(2,6-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3S/c1-7-3-4-9-10(5-7)15-8(2)12(9)11-6-17-13(14)16-11/h3-6,15H,1-2H3,(H2,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYKAKLAGWDHYEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=C(N2)C)C3=CSC(=N3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl nicotinate](/img/structure/B2430671.png)

![(3Z)-3-{[(3-chlorophenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2430673.png)

![5-chloro-2-(methylsulfanyl)-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2430675.png)

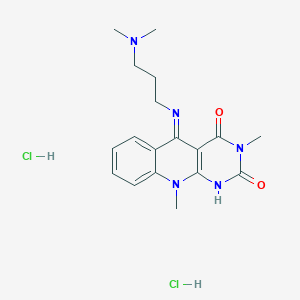

![9-(2,3-dimethylphenyl)-3-(3-hydroxypropyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2430684.png)

![2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2430685.png)

![5-chloro-2-(methylsulfanyl)-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]pyrimidine-4-carboxamide](/img/structure/B2430687.png)